molecular formula C28H33NO4 B14438583 5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- CAS No. 79989-23-4

5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)-

Cat. No.: B14438583
CAS No.: 79989-23-4
M. Wt: 447.6 g/mol
InChI Key: RNBODPVINWHLNG-UHFFFAOYSA-N
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Description

5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- is a complex organic compound with a unique structure It belongs to the class of dibenzazonines, which are characterized by a fused ring system containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the Dibenzazonine Core: This step involves the cyclization of precursor molecules to form the dibenzazonine ring system.

    Functional Group Modifications: Introduction of methoxy and methyl groups at specific positions on the ring system.

    Final Assembly: Coupling of the 3-methoxyphenylmethyl group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective methylation, and advanced purification methods are commonly employed.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.

    Reduction: Reduction of the nitrogen-containing ring to form more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5H-Dibenz(d,f)azonine Derivatives: Compounds with similar core structures but different functional groups.

    Other Nitrogen-Containing Heterocycles: Such as indoles, quinolines, and isoquinolines.

Uniqueness

5H-Dibenz(d,f)azonine, 6,7,8,9-tetrahydro-6-((3-methoxyphenyl)methyl)-7-methyl-1,2,12-trimethoxy-, (-)- is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

79989-23-4

Molecular Formula

C28H33NO4

Molecular Weight

447.6 g/mol

IUPAC Name

3,4,16-trimethoxy-9-[(3-methoxyphenyl)methyl]-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene

InChI

InChI=1S/C28H33NO4/c1-29-14-13-20-9-11-24(31-3)18-25(20)27-21(10-12-26(32-4)28(27)33-5)17-22(29)15-19-7-6-8-23(16-19)30-2/h6-12,16,18,22H,13-15,17H2,1-5H3

InChI Key

RNBODPVINWHLNG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CC4=CC(=CC=C4)OC)C=CC(=C3OC)OC

Origin of Product

United States

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